molecular formula C13H16O2 B14037758 trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate

trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate

Cat. No.: B14037758
M. Wt: 204.26 g/mol
InChI Key: DSCOQCBAVINWIM-NEPJUHHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate can be synthesized through an alkylation reaction. The process involves reacting ethyl 2-bromoacetate with toluene , followed by a cyclopropanation reaction to obtain the desired product .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-Ethyl 2-(O-tolyl)cyclopropanecarboxylate is unique due to its specific structural configuration and the presence of the O-tolyl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and pesticide production .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (1S,2S)-2-(2-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-7-5-4-6-9(10)2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1

InChI Key

DSCOQCBAVINWIM-NEPJUHHUSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2C

Origin of Product

United States

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